![molecular formula C12H22N2O4 B3255444 (2S,4S)-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate CAS No. 254882-09-2](/img/structure/B3255444.png)
(2S,4S)-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate
Overview
Description
(2S,4S)-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate, also known as TAPP, is a chemical compound that belongs to the family of piperidine derivatives. TAPP has gained a lot of attention in recent years due to its potential applications in scientific research.
Mechanism of Action
(2S,4S)-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate acts as a competitive antagonist of the NMDA receptor, which means that it binds to the receptor and prevents the binding of the neurotransmitter glutamate. This leads to a decrease in the activity of the NMDA receptor, which in turn affects the downstream signaling pathways involved in learning and memory processes.
Biochemical and Physiological Effects
(2S,4S)-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate has been shown to have a number of biochemical and physiological effects. In animal studies, (2S,4S)-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate has been shown to improve learning and memory processes, reduce anxiety, and have anticonvulsant effects. (2S,4S)-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate has also been shown to have neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of (2S,4S)-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate is its selectivity for the NMDA receptor, which allows for specific targeting of this receptor in scientific research. (2S,4S)-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate also has good solubility in water, which makes it easy to use in experiments. However, one limitation of (2S,4S)-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate is its relatively short half-life, which can make it difficult to use in certain experiments.
Future Directions
There are a number of future directions for research on (2S,4S)-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate. One area of interest is the potential use of (2S,4S)-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new compounds based on the structure of (2S,4S)-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate, which may have improved pharmacological properties. Additionally, further research is needed to fully understand the biochemical and physiological effects of (2S,4S)-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate, and to identify any potential side effects or limitations of its use in scientific research.
Conclusion
In conclusion, (2S,4S)-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate is a promising compound for scientific research, particularly in the field of neuroscience. Its selective targeting of the NMDA receptor and potential applications in the treatment of neurological disorders make it an important area of research. However, further research is needed to fully understand its pharmacological properties and potential limitations.
Scientific Research Applications
(2S,4S)-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate has been widely used in scientific research, particularly in the field of neuroscience. (2S,4S)-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate has been shown to selectively block the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes. (2S,4S)-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate has also been used to study the role of NMDA receptors in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy.
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-aminopiperidine-1,2-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-8(13)7-9(14)10(15)17-4/h8-9H,5-7,13H2,1-4H3/t8-,9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCVXOYIRODFJD-IUCAKERBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C[C@H]1C(=O)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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